molecular formula C14H18Cl2N2O3S B14681034 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt CAS No. 32634-37-0

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt

Cat. No.: B14681034
CAS No.: 32634-37-0
M. Wt: 365.3 g/mol
InChI Key: FIFXKAVKRSMYDR-UHFFFAOYSA-N
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Description

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt is a chemical compound known for its unique structure and properties This compound belongs to the benzimidazolium family, characterized by the presence of a benzimidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt typically involves multiple steps:

    Formation of Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions to form the benzimidazole core.

    Chlorination: The benzimidazole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce chloro groups at the 5 and 6 positions.

    Alkylation: The chlorinated benzimidazole is subjected to alkylation reactions using ethyl and methyl halides to introduce the ethyl and methyl groups at the 1 and 2 positions, respectively.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: Employing purification techniques such as recrystallization, distillation, and chromatography to obtain the desired purity.

    Quality Control: Implementing stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into reduced forms.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Forms: Products with reduced functional groups.

    Substituted Products: Compounds with new substituents replacing the chloro groups.

Scientific Research Applications

1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt involves:

    Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

    Pathways Involved: Modulating biochemical pathways related to its antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazolium, 5,6-dichloro-1-ethyl-2-methyl-3-(4-sulfobutyl)-, inner salt: .

Properties

CAS No.

32634-37-0

Molecular Formula

C14H18Cl2N2O3S

Molecular Weight

365.3 g/mol

IUPAC Name

4-(5,6-dichloro-3-ethyl-2-methylbenzimidazol-1-ium-1-yl)butane-1-sulfonate

InChI

InChI=1S/C14H18Cl2N2O3S/c1-3-17-10(2)18(6-4-5-7-22(19,20)21)14-9-12(16)11(15)8-13(14)17/h8-9H,3-7H2,1-2H3

InChI Key

FIFXKAVKRSMYDR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=CC(=C(C=C21)Cl)Cl)CCCCS(=O)(=O)[O-])C

Origin of Product

United States

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